molecular formula C12H12N2O3 B11807571 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid

3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11807571
M. Wt: 232.23 g/mol
InChI Key: ICAADGVHEIEFHW-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features a benzyloxy group attached to the pyrazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving Grignard reagents or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often tailored to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(Benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy group can enhance its binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the benzyloxy group, which may result in different reactivity and biological activity.

    3-(Benzyloxy)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group, which can influence its chemical properties.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-methyl-5-phenylmethoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-14-10(12(15)16)7-11(13-14)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)

InChI Key

ICAADGVHEIEFHW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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